molecular formula C16H22N6O3 B15115432 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15115432
M. Wt: 346.38 g/mol
InChI Key: CGNGHWUQPIWERM-UHFFFAOYSA-N
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Description

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for developing targeted therapies .

Properties

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H22N6O3/c1-11-18-14-12(9-17-20(14)2)15(19-11)22-5-8-25-13(10-22)16(23)21-3-6-24-7-4-21/h9,13H,3-8,10H2,1-2H3

InChI Key

CGNGHWUQPIWERM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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